molecular formula C10H10N2S B060389 (2-Phenyl-1,3-thiazol-4-yl)methylamine CAS No. 165736-03-8

(2-Phenyl-1,3-thiazol-4-yl)methylamine

Cat. No. B060389
M. Wt: 190.27 g/mol
InChI Key: PMFCMLGAPHZRTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including those similar to “(2-Phenyl-1,3-thiazol-4-yl)methylamine”, often involves nucleophilic addition reactions, where phosphorous species are added to thiazole-derived imines. Such processes can lead to the formation of various thiazole-(amino)methylphosphonic acids, phosphinic acids, and phosphine oxides, showcasing a versatile approach to synthesizing thiazole-based compounds (Olszewski & Boduszek, 2010). Additionally, the synthesis of specific derivatives like 2-[2-(phenylamino)thiazol-4-yl]ethanamine showcases targeted approaches to incorporate phenylamino substitutions into the thiazole framework, leading to compounds with varied biological activities (Walczyński et al., 1999).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied through methods like X-ray diffraction, revealing the stabilization of these compounds via intramolecular as well as intermolecular hydrogen bonding. Such studies provide crucial insights into the geometric configuration and stabilization mechanisms of thiazole compounds, influencing their chemical reactivity and interactions (Dani et al., 2013).

Chemical Reactions and Properties

Thiazole compounds, including “(2-Phenyl-1,3-thiazol-4-yl)methylamine”, participate in a variety of chemical reactions, demonstrating a range of chemical properties. These reactions include nucleophilic substitutions, electrophilic additions, and the formation of complexes with metals, which can be exploited for synthesizing a wide range of derivatives with diverse biological and chemical properties. For instance, the cleavage and decomposition of thiazole derivatives under acidic conditions highlight the sensitivity of these compounds to environmental conditions and their potential for chemical transformations (Olszewski & Boduszek, 2010).

Scientific Research Applications

  • Anticancer Activity :

    • A series of derivatives were synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021).
    • Another study synthesized compounds for potential antiproliferative activity, showing promising findings in virtual target and toxicity predictions (Yurttaş et al., 2022).
    • Derivatives were also tested as H1 receptor antagonists, showing weak antagonistic activity in some cases (Walczyński et al., 1999).
  • Antimicrobial and Antifungal Activity :

    • New compounds containing cyclobutane and 1,3-thiazole were prepared and tested against various bacterial and fungal strains, showing significant activity in some cases (Koparir et al., 2011).
    • A study on derivatives as antimicrobial agents revealed moderate to excellent activity against selected bacterial and fungal strains (Amnerkar et al., 2015).
  • Antiviral Activity :

    • Derivatives were designed and synthesized to study their activity on HIV-1 reverse transcriptase, displaying activity in the µM range (Meleddu et al., 2016).
  • Neuroprotective Potential :

    • A specific antagonist of the metabotropic glutamate receptor 5, structurally related to this compound, was found to protect dopaminergic and noradrenergic neurons in MPTP-treated monkeys, suggesting potential neuroprotective applications (Masilamoni et al., 2011).

Safety And Hazards

“(2-Phenyl-1,3-thiazol-4-yl)methylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes burns by all exposure routes and is a corrosive material .

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFCMLGAPHZRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353055
Record name (2-phenyl-1,3-thiazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-1,3-thiazol-4-yl)methylamine

CAS RN

165736-03-8
Record name (2-phenyl-1,3-thiazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenyl-1,3-thiazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Zhao, X Sun, L Shi, S Cai, Z Ma - European Journal of Medicinal …, 2022 - Elsevier
Transforming acidic coiled coil containing protein 3 (TACC3) is emerging as an attractive anticancer target in recent years, however, few TACC3 small-molecular inhibitors have been …
Number of citations: 3 www.sciencedirect.com
S Balaji - Drug Discovery Today, 2023 - Elsevier
Highlights • The toxicophores that are present in drugs are described. • Strategies for detecting toxicophores, and the tools and techniques involved, are reviewed. • Retrometabolic drug …
Number of citations: 3 www.sciencedirect.com

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